molecular formula C28H26N2O2 B379445 (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one

(2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one

Cat. No.: B379445
M. Wt: 422.5g/mol
InChI Key: VDDSIULMQBZJLA-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one is a complex organic molecule featuring multiple functional groups, including indole, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a phenylprop-2-en-1-one derivative under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole rings can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

The compound (2e)-3-{1-[3-(2,3-dihydro-1h-indol-1-yl)-2-hydroxypropyl]-1h-indol-3-yl}-1-phenylprop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and applications. Its indole moieties provide a versatile platform for further functionalization, making it a valuable compound in various research fields.

Properties

Molecular Formula

C28H26N2O2

Molecular Weight

422.5g/mol

IUPAC Name

(E)-3-[1-[3-(2,3-dihydroindol-1-yl)-2-hydroxypropyl]indol-3-yl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C28H26N2O2/c31-24(19-29-17-16-21-8-4-6-12-26(21)29)20-30-18-23(25-11-5-7-13-27(25)30)14-15-28(32)22-9-2-1-3-10-22/h1-15,18,24,31H,16-17,19-20H2/b15-14+

InChI Key

VDDSIULMQBZJLA-CCEZHUSRSA-N

SMILES

C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)C=CC(=O)C5=CC=CC=C5)O

Isomeric SMILES

C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)/C=C/C(=O)C5=CC=CC=C5)O

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(CN3C=C(C4=CC=CC=C43)C=CC(=O)C5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.